molecular formula C25H17FN4O4 B2789483 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate CAS No. 867136-12-7

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate

Cat. No.: B2789483
CAS No.: 867136-12-7
M. Wt: 456.433
InChI Key: ZEGFCCCRDXOEBJ-UHFFFAOYSA-N
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Description

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate is a synthetic chemical reagent designed for investigative applications in medicinal chemistry and chemical biology. This compound features a benzotriazole moiety, a privileged structure in drug discovery known for its versatile biological behavior and its role as a bioisosteric replacement for other pharmacophores . The molecular architecture, which integrates a naphthalene-1,4-dione (naphthoquinone) core, suggests potential for diverse biological interactions, particularly in the development of antiproliferative agents. Research on analogous benzotriazole-acrylonitrile derivatives has demonstrated potent tubulin polymerization inhibition, indicating a potential mechanism of action for this class through disruption of microtubule function in cellular systems . Furthermore, the structural complexity of this molecule, combining electron-rich and electron-deficient systems, makes it a valuable intermediate for synthesizing more complex heterocyclic compounds. It can serve as a key scaffold for developing novel enzyme inhibitors or for probing biological pathways in oncological and infectious disease research, given the documented antimicrobial and antitumor activities of various benzotriazole derivatives . This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4/c26-16-11-9-15(10-12-16)25(33)34-14-13-27-21-22(30-20-8-4-3-7-19(20)28-29-30)24(32)18-6-2-1-5-17(18)23(21)31/h1-12,27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGFCCCRDXOEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NCCOC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate typically involves multiple steps. One common approach starts with the preparation of the benzotriazole derivative, which is then coupled with a dioxonaphthalene derivative. The final step involves the esterification of the intermediate with 4-fluorobenzoic acid.

    Preparation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate halogenated precursor under basic conditions to form the benzotriazole derivative.

    Coupling with Dioxonaphthalene: The benzotriazole derivative is then coupled with a dioxonaphthalene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The resulting intermediate is esterified with 4-fluorobenzoic acid using a catalyst such as DMAP (4-dimethylaminopyridine) and a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions can target the dioxonaphthalene core.

    Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorobenzoate group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can lead to the formation of benzotriazole N-oxides, while reduction of the dioxonaphthalene core can yield dihydro derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate apart is the combination of these three distinct moieties in a single molecule.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodology : Synthesis optimization requires controlled reaction conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (5–6 hours) under inert atmospheres (e.g., nitrogen) minimizes side reactions. Post-reaction purification involves solvent evaporation under reduced pressure and filtration to isolate the solid product . Reaction yields can be improved by adjusting stoichiometric ratios (e.g., 1:1 molar ratio of triazole derivatives to substituted benzaldehydes) and monitoring reaction progress via TLC or HPLC .

Q. How can the compound’s stability be evaluated under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to buffers at pH 3–10 and temperatures ranging from 25°C to 60°C. Monitor degradation using HPLC with UV detection (e.g., λ = 254 nm) and characterize degradation products via LC-MS . Stability data should inform storage conditions (e.g., desiccated, −20°C for long-term stability) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the benzotriazole, naphthoquinone, and 4-fluorobenzoate moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR : Identify carbonyl stretching vibrations (C=O at ~1700 cm1^{-1}) and C-F bonds (1050–1250 cm1 ^{-1}) .
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., nucleophilic amino groups or electrophilic carbonyls) .
  • Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions with receptors like GABAA_A or kinase domains, leveraging structural analogs from PubChem data (e.g., benzodiazepine derivatives) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-response studies : Compare IC50_{50} values across cell lines (e.g., HEK-293 vs. HeLa) to assess cell-type specificity. For example, discrepancies in cytotoxicity may arise from differential expression of metabolic enzymes (e.g., cytochrome P450) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed 4-fluorobenzoate derivatives) that may contribute to observed bioactivity .
  • Orthogonal assays : Confirm antimicrobial or antiproliferative activity via agar diffusion (MIC) and MTT assays, respectively, to rule out false positives .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Methodology :

  • Abiotic degradation : Expose the compound to UV light (simulated sunlight) and analyze photodegradation products via HPLC-MS. Measure hydrolysis rates in aqueous buffers at pH 5–9 .
  • Biotic degradation : Use soil microcosms or activated sludge systems to evaluate biodegradation pathways. Quantify residual compound levels via GC-MS or ELISA .
  • Trophic transfer studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) using 14C^{14} \text{C}-labeled compound and autoradiography .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis Yield65–75% (reflux in ethanol, 6 hours)
Stability (pH 7.4, 25°C)>90% intact after 30 days
LC-MS Detection Limit0.1 ng/mL (ESI+ mode)
DFT-Predicted ReactivityElectrophilic at C-3 (naphthoquinone core)

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